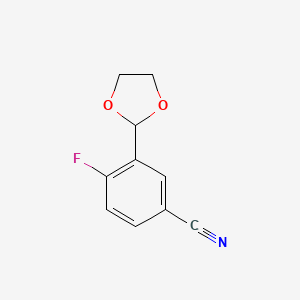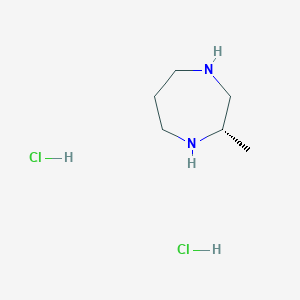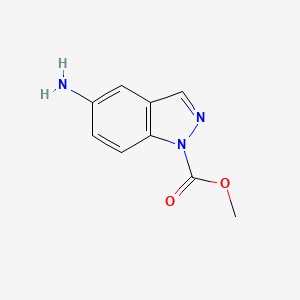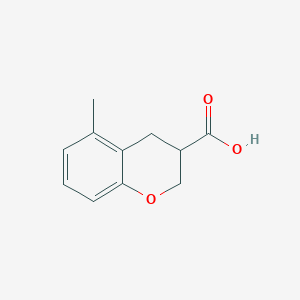
2-(sec-Butoxy)-4-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(sec-Butoxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a sec-butoxy group and a chlorine atom on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-4-chloropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with sec-butyl alcohol in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: 4-chloropyridine and sec-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol and generate the alkoxide ion.
Reaction Mechanism: The alkoxide ion attacks the 4-chloropyridine via an S_N2 mechanism, resulting in the substitution of the chlorine atom with the sec-butoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
化学反応の分析
Types of Reactions
2-(sec-Butoxy)-4-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy group or the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
科学的研究の応用
2-(sec-Butoxy)-4-chloropyridine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(sec-Butoxy)-4-chloropyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The sec-butoxy group and the chlorine atom can influence the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
2-(sec-Butoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-(sec-Butoxy)-4-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
2-(sec-Butoxy)-4-iodopyridine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(sec-Butoxy)-4-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
1346809-66-2 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC名 |
2-butan-2-yloxy-4-chloropyridine |
InChI |
InChI=1S/C9H12ClNO/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 |
InChIキー |
NBVWPHDHWQHHSU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=NC=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















